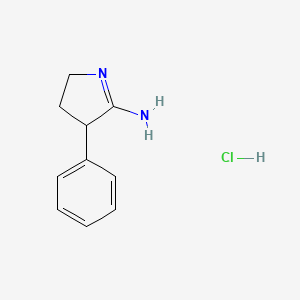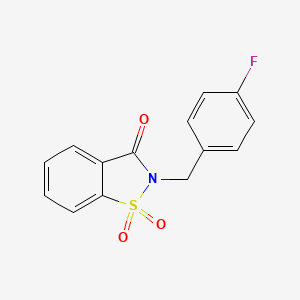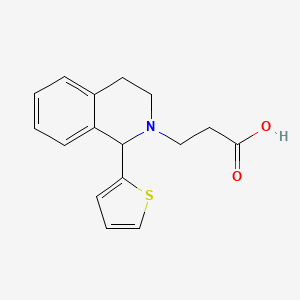
3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid is an organic compound that features a thiophene ring, a dihydroisoquinoline moiety, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid typically involves multi-step organic reactions One common approach is to start with the thiophene derivative and introduce the dihydroisoquinoline moiety through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydroisoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxylic acid.
Isoquinoline derivatives: Compounds like 1,2,3,4-tetrahydroisoquinoline.
Propanoic acid derivatives: Compounds such as 3-(2-thienyl)propanoic acid.
Uniqueness
3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring, dihydroisoquinoline moiety, and propanoic acid group allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C16H17NO2S |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C16H17NO2S/c18-15(19)8-10-17-9-7-12-4-1-2-5-13(12)16(17)14-6-3-11-20-14/h1-6,11,16H,7-10H2,(H,18,19) |
InChI Key |
DIFFWUHWSWEJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CS3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)
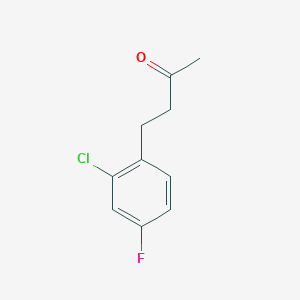
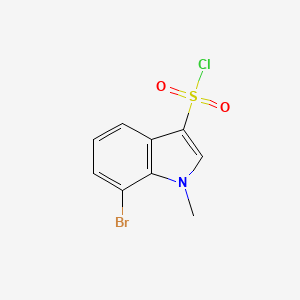

![[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B13570520.png)
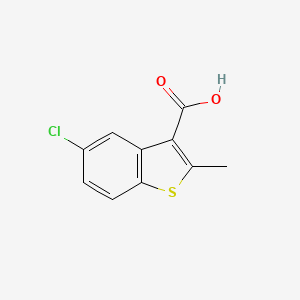
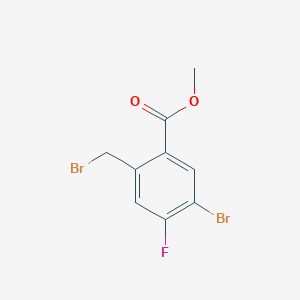
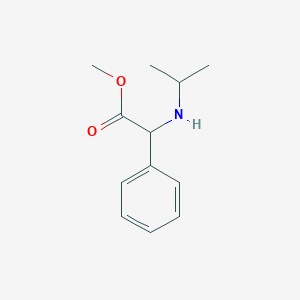
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one](/img/structure/B13570534.png)
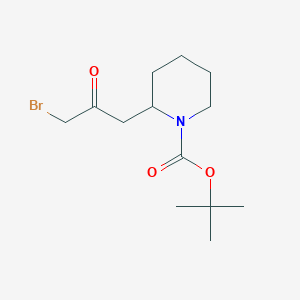
![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)
